三唑醇菌胺

描述

Myclobutanil hydroxide is a 14-α demethylase inhibitor that inhibits ergosterol synthesis and fungal cell wall formation . It also weakly inhibits testosterone production .

Synthesis Analysis

The synthesis of Myclobutanil involves several steps . The process begins with the synthesis of 2-(4-chlorphenyl) hexanenitrile, followed by the synthesis of 1-bromo-2-cyan-2-(4-chlorphenyl) hexane, and finally, the synthesis of Myclobutanil .Molecular Structure Analysis

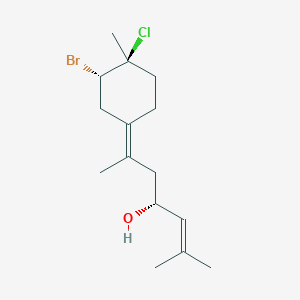

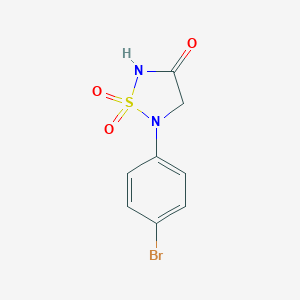

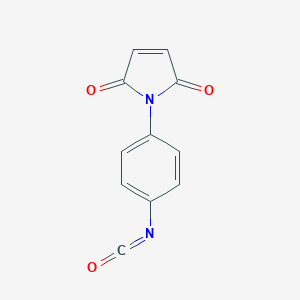

Myclobutanil hydroxide has a molecular formula of C15H17ClN4O . Its crystal structure was characterized by single-crystal X-ray diffraction, which belongs to the monoclinic system with space group P21/c . The molecules are linked by weak hydrogen bonds and halogen bonds to form a 3D structure .Chemical Reactions Analysis

Myclobutanil undergoes enantioselective risk assessment in humans through in vitro CYP450 reactions . Although enantiomers have the same physical-chemical properties, they may differ in terms of activity, metabolism, and toxicity .Physical And Chemical Properties Analysis

Myclobutanil hydroxide has several physical and chemical properties . For instance, when heated, Myclobutanil decomposes to produce corrosive and/or toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, hydrogen cyanide, and nitrogen oxides .科学研究应用

Fungicide in Agriculture

Myclobutanil is a chiral triazole fungicide widely used for the protection of crops against fungal diseases . It is effective in preventing fungal infections, but high doses can affect the soil environment .

Impact on Soil Enzyme Activity

A study evaluated the effect of different doses of myclobutanil on soil enzyme activity . High doses of myclobutanil significantly affected the enzymatic activity of dehydrogenase and led to a slight increase in the activity of catalase .

Interaction with Soil Enzymes

The study also explored the possible specificity of the interactions of the two stereoisomers of myclobutanil with soil enzymes . Both enantiomers of myclobutanil were able to bind to the active sites of dehydrogenase, phosphatase, and protease .

Residue Analysis in Food Safety

Myclobutanil residue poses a potential threat to consumers’ health . A study investigated the degradation behavior, residue levels, and dietary risk of myclobutanil in tomato .

Role in Food Processing

The study also examined the processing factors (PFs) of myclobutanil in tomato . The processing procedure significantly decreased the residual level of myclobutanil in canned tomato paste compared to the raw agricultural commodity .

Dietary Exposure Risk Assessment

The residues of myclobutanil during the processing of tomato pose low dietary exposure risks to consumers in China . However, the acute and chronic risk quotient for children revealed that it is necessary to monitor the dietary exposure of pesticide residues for children closely .

安全和危害

属性

IUPAC Name |

2-(4-chlorophenyl)-5-hydroxy-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c1-12(21)6-7-15(8-17,9-20-11-18-10-19-20)13-2-4-14(16)5-3-13/h2-5,10-12,21H,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUOATAFAFIXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922210 | |

| Record name | 2-(4-Chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myclobutanil hydroxide | |

CAS RN |

116928-93-9 | |

| Record name | Myclobutanil hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCLOBUTANIL HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WPK17I4HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)